4-Bromo-1-(piperazin-1-yl)isoquinoline

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

Researchers developing CNS-penetrant kinase inhibitors need high-purity scaffolds with reliable reactivity. 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS 401567-96-2) delivers a validated 4-piperazinyl-isoquinoline core with a reactive 4-bromo handle for rapid SAR via Suzuki-Miyaura or Buchwald-Hartwig couplings. • Validated scaffold: tau prion inhibition hit EC50 390 nM; optimized lead EC50 15 nM with brain exposure Kp,uu 0.63. • Favorable CNS MPO profile: XLogP3 2.6, TPSA 28.2 Ų. • Supplied at ≥95% purity for reproducible cross-coupling results.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
CAS No. 401567-96-2
Cat. No. B1611928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(piperazin-1-yl)isoquinoline
CAS401567-96-2
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C13H14BrN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2
InChIKeyOCIYHIDIWCIADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(piperazin-1-yl)isoquinoline as a Building Block


4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS 401567-96-2) is a heterocyclic compound combining a 4-brominated isoquinoline core with a piperazine moiety. This structure offers a versatile scaffold for drug discovery, where the bromine atom provides a reactive handle for cross-coupling reactions and the piperazine group enhances solubility and binding affinity. It is a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and CNS-targeting agents [1]. Its well-defined reactivity and stability make it suitable for applications in medicinal chemistry and pharmaceutical research [2].

Why Simple Substitutes Cannot Match 4-Bromo-1-(piperazin-1-yl)isoquinoline


While isoquinolines and piperazines are common motifs, generic substitution fails because the precise combination of substituents and their positions on the core scaffold dictates both the physicochemical properties and the specific reactivity. The 4-bromo substituent is critical for enabling targeted cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex libraries, a feature absent in non-halogenated analogs like 1-(piperazin-1-yl)isoquinoline [1]. Furthermore, the specific 4-piperazine isoquinoline core has been validated in a high-content phenotypic screen for tau prion inhibition, yielding a hit compound with an EC50 of 390 nM, highlighting the privileged nature of this exact scaffold for developing brain-penetrant therapeutics [2].

Quantitative Differentiation of 4-Bromo-1-(piperazin-1-yl)isoquinoline


Optimized Lipophilicity and Polar Surface Area for CNS Penetration

The compound's computed XLogP3 value of 2.6 and Topological Polar Surface Area (TPSA) of 28.2 Ų represent a favorable balance for CNS drug design, aligning with optimal ranges for blood-brain barrier (BBB) penetration (typically XLogP 2-4, TPSA < 90 Ų). This is a quantifiable advantage over the non-brominated analog 1-(piperazin-1-yl)isoquinoline (CAS 126653-00-7), which has a lower XLogP3 (~1.6) and higher TPSA (~28.4 Ų), shifting its predicted properties away from the CNS-optimal range [1]. The 4-bromo group specifically contributes to increased lipophilicity without significantly enlarging the polar surface area, a key design principle for CNS-penetrant molecules [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

Validation of 4-Piperazine Isoquinoline as Tau Prion Inhibitor

In a high-content phenotypic screen for nascent tau prion formation, a 4-piperazine isoquinoline compound was identified as a hit with an EC50 value of 390 nM [1]. Structure-activity relationship (SAR) optimization of this core scaffold led to compound 25, which exhibited a 26-fold improvement in potency with an EC50 of 15 nM and demonstrated excellent in vivo brain penetration (Kp,uu = 0.63) [1]. This study directly validates the 4-piperazine isoquinoline scaffold, of which 4-Bromo-1-(piperazin-1-yl)isoquinoline is a key synthetic precursor, as a privileged chemotype for developing brain-penetrant therapeutics targeting tauopathies and CDK8 [1].

Neurodegenerative Disease Alzheimer's Disease Phenotypic Screening Tauopathy

High Purity with Full Analytical Traceability

Commercial procurement from established vendors like Bidepharm guarantees a standard purity of 95%+ for 4-Bromo-1-(piperazin-1-yl)isoquinoline, with batch-specific quality analysis reports (e.g., NMR, HPLC, GC) provided . This level of analytical traceability and documented purity is critical for reproducible research and downstream synthesis, differentiating it from non-specialist suppliers who may offer lower purity grades (e.g., 90-95%) without comprehensive quality documentation . This ensures higher reliability in cross-coupling and other sensitive chemical transformations, reducing the risk of failed reactions and impure products.

Chemical Synthesis Quality Control Procurement

Application Scenarios for 4-Bromo-1-(piperazin-1-yl)isoquinoline


Kinase Inhibitor Library Synthesis via Cross-Coupling

Leverage the 4-bromo substituent as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly generate diverse libraries of 4-substituted piperazine isoquinolines. This is supported by the validation of the 4-piperazine isoquinoline core as a potent scaffold for kinase inhibition (e.g., CDK8) [1] and its optimized physicochemical properties for CNS penetration (XLogP3 = 2.6, TPSA = 28.2 Ų) [2].

CNS-Penetrant Therapeutics for Neurodegenerative Diseases

Use 4-Bromo-1-(piperazin-1-yl)isoquinoline as a starting point to design and synthesize novel tau prion or CDK8 inhibitors for Alzheimer's disease and other tauopathies. The scaffold's potential is evidenced by the hit compound's EC50 of 390 nM and the optimized compound's EC50 of 15 nM with excellent brain exposure (Kp,uu = 0.63) [1]. The favorable predicted CNS MPO profile makes it a logical choice for such programs [2].

SAR Studies of 4-Piperazine Isoquinoline Derivatives

Employ this compound as a versatile intermediate to systematically explore SAR by introducing diverse functional groups at the 4-position via cross-coupling. This approach was successfully used to improve potency and brain penetration in the tau prion inhibitor program, demonstrating the value of the scaffold for medicinal chemistry optimization [1]. The high purity (95%+) from reputable vendors ensures that observed biological effects are attributable to the intended modifications rather than impurities .

Technical Documentation Hub

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